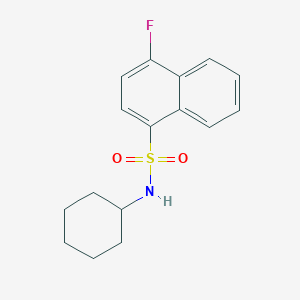![molecular formula C14H13NO2S B395191 2-hydroxy-N-[2-(methylthio)phenyl]benzamide CAS No. 447413-03-8](/img/structure/B395191.png)
2-hydroxy-N-[2-(methylthio)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N-[2-(methylthio)phenyl]benzamide is a chemical compound with the molecular formula C14H13NO2S . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 2-hydroxy-N-[2-(methylthio)phenyl]benzamide is represented by the linear formula C14H13NO2S . The molecular weight of the compound is 259.33g/mol.Aplicaciones Científicas De Investigación
Pharmacological Properties of Similar Compounds
Chemical compounds bearing hydroxy, benzamide, and methylthio groups have been widely investigated for their diverse pharmacological activities. For example, benzamide derivatives are recognized for their role in histone deacetylase (HDAC) inhibition, a promising target in cancer therapy. HDAC inhibitors, such as suberoylanilide hydroxamic acid (SAHA) and the benzamides MS-275 and CI-994, have entered clinical trials, demonstrating the benzamide scaffold's importance in developing targeted anticancer agents (Marks et al., 2004).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide, a compound sharing a benzamide moiety, showcases the adaptability of benzamide derivatives in supramolecular chemistry. Its ability to self-assemble into one-dimensional, nanometer-sized structures due to H-bonding illustrates the potential for creating novel nanomaterials and biomaterials, highlighting the versatility of benzamide-based compounds in material science and engineering (Cantekin et al., 2012).
Biological Activity and Drug Design
Compounds with hydroxy and methylthio groups often exhibit significant biological activity, leading to their investigation for potential therapeutic applications. The structural modification of these compounds can result in enhanced biological activity, making them valuable in drug discovery and development processes. For instance, modifications in the hydroxycinnamic acids (HCAs) structure, including the introduction of methylthio groups, have been studied for their antioxidant properties, demonstrating the impact of structural alterations on biological activity (Razzaghi-Asl et al., 2013).
Propiedades
IUPAC Name |
2-hydroxy-N-(2-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-18-13-9-5-3-7-11(13)15-14(17)10-6-2-4-8-12(10)16/h2-9,16H,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSDMQXGDRYKEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[2-(methylthio)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,1,3-benzothiadiazol-5-ylmethyl)sulfanyl]-N-phenylacetamide](/img/structure/B395108.png)
![1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B395109.png)
![1-Cinnamyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B395110.png)
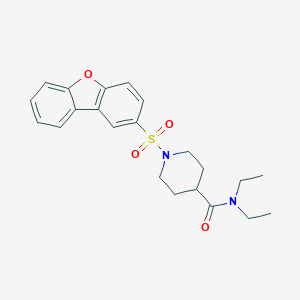
![2-methoxy-4-(methylsulfanyl)-N-{2-[4-(1-pyrrolidinylsulfonyl)phenyl]ethyl}benzamide](/img/structure/B395112.png)
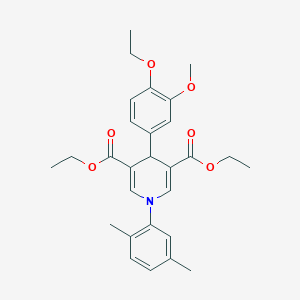
![ethyl 3-[(4-bromoanilino)carbonyl]-2-{[(2-methylphenoxy)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B395118.png)
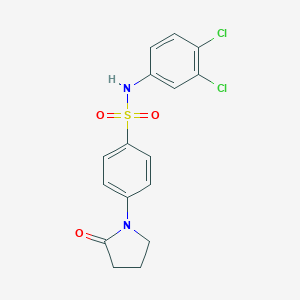
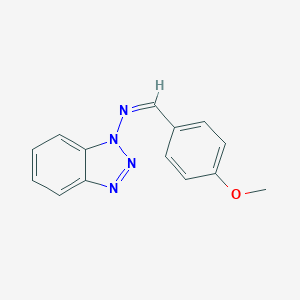
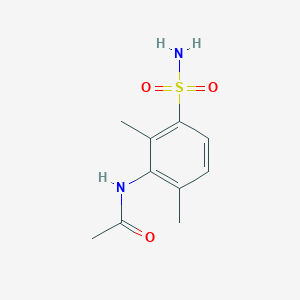
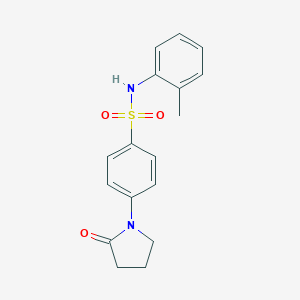
![Ethyl 4-methyl-2-{[(2-methylphenoxy)acetyl]amino}-5-(pyrrolidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B395129.png)
